molecular formula C18H12FN3OS2 B2887518 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941941-40-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2887518
CAS RN: 941941-40-8
M. Wt: 369.43
InChI Key: NJLQZIYIMJHAQQ-UHFFFAOYSA-N
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Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .


Molecular Structure Analysis

In a similar compound, the mean planes of the benzene and thiazole rings make a dihedral angle of 54.18 (8)° . The thiazole rings form columns along the c-axis direction, with a centroid-centroid separation of 3.8581 (9) Å, indicating π-π interactions .


Chemical Reactions Analysis

The chemical reactions of thiazoles and benzothiazoles often involve nucleophilic additions and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some thiazole-containing drugs work by inhibiting certain enzymes or receptors in the body .

Future Directions

Thiazoles and benzothiazoles continue to be areas of interest in pharmaceutical research due to their presence in many biologically active compounds . Future research may focus on developing new synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS2/c19-12-7-5-11(6-8-12)9-16(23)22-18-21-14(10-24-18)17-20-13-3-1-2-4-15(13)25-17/h1-8,10H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLQZIYIMJHAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

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